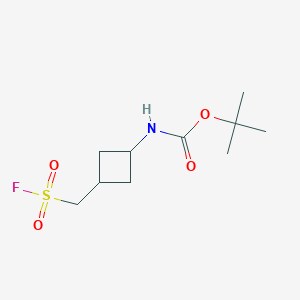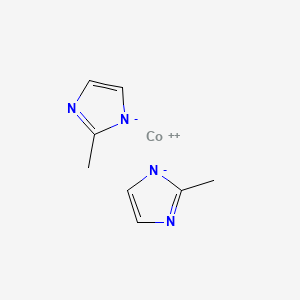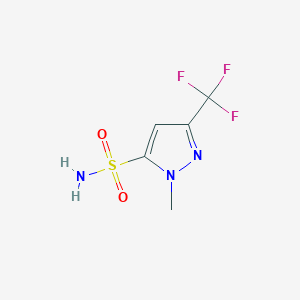
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonamide group at the 5-position
Vorbereitungsmethoden
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with sulfonamide reagents under appropriate conditions. For instance, the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid followed by neutralization with ammonia can yield the desired sulfonamide derivative .
Industrial production methods often involve scalable and high-yielding processes. A notable approach includes the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by electrophilic trapping with sulfonamide reagents in a flow reactor . This method ensures high selectivity and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . These interactions can modulate various biological pathways, contributing to the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid pinacol ester group instead of a sulfonamide group, which alters its reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: The carboxamide group in this compound provides different hydrogen bonding capabilities compared to the sulfonamide group.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H6F3N3O2S |
|---|---|
Molekulargewicht |
229.18 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |
InChI-Schlüssel |
CBRWOANDWFPZPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


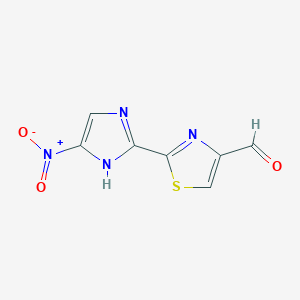


![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)

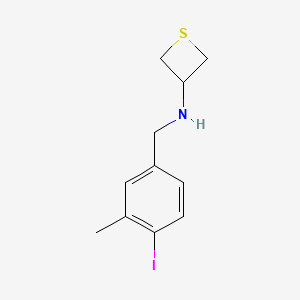

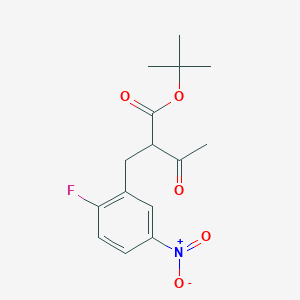
![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)


